molecular formula C17H15N3OS2 B2745558 N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide CAS No. 396724-65-5

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide

Cat. No. B2745558
CAS RN: 396724-65-5
M. Wt: 341.45
InChI Key: FBSHBRTWPDCKJI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a pyrazole ring, and a carboxamide group. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 380.42. Other properties such as density, melting point, and boiling point are not specified in the available resources .

Scientific Research Applications

Antiproliferative Activity in Cancer Cells

The compound has been investigated for its antiproliferative effects against cancer cell lines. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from an easily accessible precursor. Among these, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol demonstrated potent activity, inducing cell death and affecting key cellular processes . Further studies are needed to explore its mechanism of action and potential clinical applications.

Anti-Tubercular Activity

While not directly related to tuberculosis (TB), the compound’s structural features may inspire the design of novel anti-tubercular agents. Researchers have synthesized derivatives of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Investigating the compound’s interactions with TB-related proteins could provide valuable insights.

Fluorescence Properties and pH Sensing

The compound 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine has been identified as a potent pH indicator. Its fluorescence properties enable both intensity-based and ratiometric pH sensing. This finding suggests potential applications in biosensing and imaging .

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications in various fields, as well as a more detailed investigation of its synthesis, chemical reactions, mechanism of action, and safety profile. This could lead to the development of new drugs or other useful products .

properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-11-5-2-3-6-14(11)20-16(12-9-22-10-13(12)19-20)18-17(21)15-7-4-8-23-15/h2-8H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSHBRTWPDCKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide

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